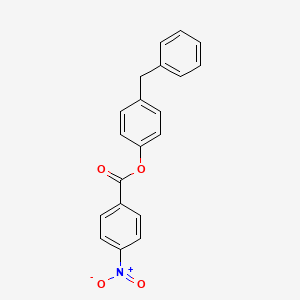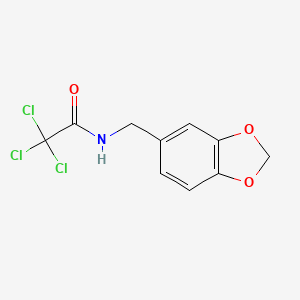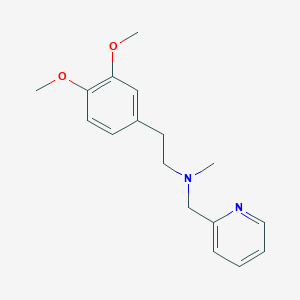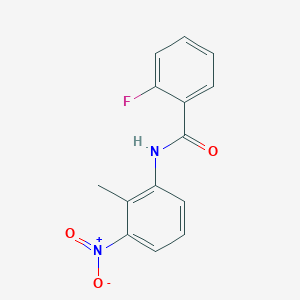![molecular formula C15H16N2O3S B5811371 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide, also known as Efatutazone, is a synthetic compound that has been extensively studied for its potential in treating various diseases. Efatutazone belongs to the thiazolidinedione class of drugs and has been shown to have anti-inflammatory and anti-cancer properties.
科学的研究の応用
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential in treating various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects in various animal models of inflammation.
作用機序
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of various inflammatory mediators and the promotion of apoptosis in cancer cells. 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Biochemical and Physiological Effects:
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide in lab experiments is its well-established mechanism of action. 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been extensively studied and its effects on PPARγ activation are well understood. However, one limitation of using 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide is its potential toxicity. 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to have hepatotoxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the potential use of 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide in humans.
合成法
4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide can be synthesized by reacting 4-ethyl-2-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-furyl)acrylic acid to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-amino-5-methylthiophene-3-carboxamide to form 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide. The overall reaction scheme is shown below:
特性
IUPAC Name |
4-ethyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-11-9(2)21-15(13(11)14(16)19)17-12(18)7-6-10-5-4-8-20-10/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMDFUNRBOYSV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)

![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)




